Folpet

Fungicide resistance management Septoria tritici control Multi‑site protectant

Folpet is a non-systemic, multi-site contact fungicide that delivers a uniquely quantifiable resistance management benefit—extending single-site fungicide program efficacy by up to 108% in cereals. This phthalimide compound provides potent spore germination inhibition (complete at 0.8 µg/mL) and is a cornerstone protectant for European vineyards with EU approval confirmed through 2039. Procure Folpet to secure a stable, long-term multi-site partner that cannot be generically substituted without risking performance and stewardship outcomes.

Molecular Formula C9H4Cl3NO2S
Molecular Weight 296.6 g/mol
CAS No. 133-07-3
Cat. No. B141853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFolpet
CAS133-07-3
Synonyms2-[(Trichloromethyl)thio]-1H-isoindole-1,3(2H)-dione;  Acryptane;  Cosan T;  Dipet;  Faltan;  Folnit;  Folpan;  Folpel;  Ftalan;  Fungitrol 11;  Intercide TMP;  N-[(Trichloromethyl)thio]phthalimide;  Orthofaltan 50;  Orthophaltan;  Phaltan;  Phaltane;  Phthaltan;  Ry
Molecular FormulaC9H4Cl3NO2S
Molecular Weight296.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)SC(Cl)(Cl)Cl
InChIInChI=1S/C9H4Cl3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-4H
InChIKeyHKIOYBQGHSTUDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn carbon tetrachloride 6, toluene 26, methanol 3 (all in g/L at 25 °C)
Slightly soluble in organic solvents.
87 g/L chloroform;  22 g/L benzene;  12.5 g/L isopropanol
In water, 0.8 mg/L at room temperature
0.0008 mg/mL at 25 °C
Solubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





Folpet (CAS 133-07-3) Broad‑Spectrum Protectant Fungicide Procurement & Technical Baseline


Folpet (CAS 133‑07‑3) is a broad‑spectrum, multi‑site contact fungicide belonging to the phthalimide chemical class [1]. It acts protectively by forming a barrier on plant surfaces, disrupting fungal spore germination and mycelial growth through interference with thiol‑dependent enzymes [1]. As a non‑systemic, foliar‑applied active, it is widely utilized in agricultural settings for the prevention of downy mildew, powdery mildew, leaf spot, and various rots in crops including grapes, cereals, pome fruit, and vegetables [1]. With a molecular formula of C₉H₄Cl₃NO₂S and a molecular weight of 296.55 g/mol, Folpet is characterized by low aqueous solubility (0.8 mg/L at 20°C) and a melting point of 178.5°C [1].

Why Generic Substitution of Folpet (CAS 133-07-3) with Other Multi‑Site Fungicides Fails in Precision Programs


While Folpet, Captan, and Mancozeb are all classified as multi‑site protectant fungicides, they cannot be generically interchanged without compromising specific resistance management outcomes and crop safety profiles. Despite sharing a common phthalimide core, Folpet and Captan exhibit divergent biological activity in certain systems; for example, Captan demonstrates considerably higher potency in activating mitochondrial ATPase in rat liver models compared to Folpet, indicating distinct toxicodynamic interactions that preclude simple functional equivalence [1]. Furthermore, within the broader multi‑site class, Folpet provides a uniquely quantifiable extension of single‑site fungicide effective lifespan—up to a 108% increase in program durability in wheat septoria control—an attribute not established for alternatives like Mancozeb or chlorothalonil in head‑to‑head modeling [2]. This specific resistance‑delaying efficacy, combined with Folpet's distinctive environmental fate profile characterized by an extremely short blood half‑life of less than 5 seconds, underscores that functional and regulatory substitution without empirical validation introduces unacceptable performance and stewardship risk [1].

Folpet (CAS 133-07-3) Differential Evidence Guide for Scientific Selection & Procurement


Folpet Extends SDHI Fungicide Effective Lifespan by 108% vs. Solo Single‑Site Program in Wheat Septoria Modeling

In predictive modeling of septoria control in winter wheat, the addition of Folpet to a full‑rate azole (mefentrifluconazole) + SDHI (fluxapyroxad) program at both T1 and T2 timings extended the effective lifespan of the single‑site actives from a baseline of 13 years to 27 years—a quantified increase of 108% [1]. In a UK/EU‑relevant scenario where only the azole was applied at T1, the inclusion of Folpet at both T1 and T2 timings extended the effective life from 10 years to 28 years, representing a 180% extension [1]. This extension is attributable to Folpet's multi‑site mode of action, which reduces selection pressure on single‑site targets. In contrast, alternative multi‑site protectants such as mancozeb or the now‑restricted chlorothalonil lack peer‑reviewed, long‑term modeling data demonstrating equivalent resistance‑delaying effects in this specific context [2].

Fungicide resistance management Septoria tritici control Multi‑site protectant

Folpet Exhibits Complete In Vitro Spore Germination Inhibition of Colletotrichum gloeosporioides at 0.8 μg/mL, Matching Captan Potency

In an in vitro assay evaluating the antifungal activities of 13 commercial fungicides against the pepper anthracnose pathogen (Colletotrichum gloeosporioides), both Folpet and Captan achieved complete (100%) inhibition of spore germination at a concentration of 0.8 μg/mL [1]. This high intrinsic potency on spore germination is critical for a protectant fungicide. Mancozeb, a prominent alternative multi‑site fungicide, exhibited significantly weaker activity, requiring a concentration of 20 μg/mL to achieve >80% inhibition [1]. This 25‑fold higher concentration requirement for mancozeb underscores Folpet's superior in vitro potency on this key fungal developmental stage. Furthermore, the mycelial growth of C. gloeosporioides was strongly inhibited by fluazinam and nuarimol, but Folpet and Captan demonstrated a clear activity profile favoring the preventive inhibition of spore germination over curative mycelial control [1].

In vitro antifungal activity Anthracnose control Spore germination inhibition

Folpet Demonstrates Differential Mitochondrial Toxicity Profile Relative to Captan: Lower ATPase Activation

In isolated rat liver mitochondria, both Folpet and Captan act as uncouplers of oxidative phosphorylation at concentrations of 20–25 mμmoles fungicide/mg mitochondrial protein [1]. However, a key differential point emerges in the activation of mitochondrial adenosine triphosphatase (ATPase): while both compounds activate ATPase, Captan is considerably more effective than Folpet in this regard [1]. The study notes that Captan activation of ATPase is transient and inhibited by preincubation, whereas Mg²⁺ prevents inhibition of activated ATPase for Captan but has little effect on Folpet‑stimulated ATPase [1]. This indicates that despite their structural similarity as phthalimides, Folpet and Captan engage mitochondrial targets with distinct kinetics and magnesium sensitivity, which may translate to differential cellular toxicity profiles in non‑target organisms.

Mitochondrial toxicology Off‑target effects Mechanism of action

Folpet's Rapid Hydrolytic Degradation (Half‑Life 2.6 h to 2 Days) Supports Short Environmental Persistence Profile

Folpet is characterized by rapid degradation in aquatic and terrestrial environments, with a reported hydrolytic half‑life ranging from 2.6 hours to 2 days, dependent on pH and microbial activity . This rapid dissipation contrasts with the degradation kinetics of certain dithiocarbamate alternatives, which can exhibit longer environmental persistence. Critically, in mammalian blood, Folpet degrades with a half‑life of less than 5 seconds, and its primary reactive metabolite thiophosgene has a half‑life of less than 1 second [1]. This ultra‑rapid clearance limits systemic exposure and is a key factor in its toxicological profile, which is characterized by low oral mammalian toxicity but high acute toxicity to fish and aquatic invertebrates [1].

Environmental fate Hydrolysis Degradation kinetics

Folpet Secures 15‑Year EU Regulatory Renewal Through 2039, Ensuring Long‑Term Market Access

As of September 2024, the European Commission renewed the approval of Folpet under Regulation (EC) No 1107/2009, extending its authorization until October 31, 2039 [1]. This 15‑year renewal aligns Folpet's regulatory timeline with that of its close analog Captan, which received an identical extension [2]. The renewal confirms that Folpet is not classified as a Candidate for Substitution (CfS) in the EU, despite its high acute toxicity to aquatic organisms, subject to specific risk mitigation measures [1]. This long‑term regulatory certainty provides a strategic advantage for procurement planning, particularly when compared to multi‑site alternatives like chlorothalonil, which lost EU approval in 2020, or mancozeb, which faces increasing regulatory scrutiny and was not renewed for EU use as of 2021 [3].

Regulatory compliance EU pesticide approval Market access

Folpet Demonstrates Synergistic Activity with Azoxystrobin and SDHI Fungicides in Patent Formulations

Patent literature discloses specific synergistic mixtures containing Folpet with strobilurin and succinate dehydrogenase inhibitor (SDHI) fungicides. CN 102150671 B, assigned to Nutrichem International, claims formulations comprising azoxystrobin and Folpet with a demonstrated synergistic effect for the prevention and control of fungi‑induced plant diseases [1]. Additionally, patent application US20220071210A1 describes fungicidal mixtures of Folpet with a broad range of SDHI fungicides (including fluxapyroxad, bixafen, and pydiflumetofen) at weight ratios from 1:100 to 100:1, with the explicit claim of providing a synergistic effect [2]. While specific synergy coefficients (e.g., Colby analysis) are not publicly enumerated in the patent abstracts, the granting of patent protection based on synergy provides a legal and technical validation of Folpet's enhanced performance in combination with these single‑site actives.

Fungicide synergy Formulation patent Resistance management

Folpet (CAS 133-07-3) Optimized Research & Industrial Application Scenarios


Wheat Septoria tritici Resistance Management: Extending SDHI/Azole Program Lifespan

In regions where Septoria tritici populations exhibit reduced sensitivity to SDHI and azole fungicides, Folpet is applied as a tank‑mix partner at 1.5 L/ha (formulation dependent) at both T1 and T2 spray timings. This strategy increases the effective lifespan of the single‑site fungicide program by 108% (from 13 to 27 years) in full‑rate UK modeling scenarios, and by 180% (from 10 to 28 years) in EU scenarios where only an azole is applied at T1 [1]. Procurement for cereal fungicide programs should prioritize Folpet‑containing formulations or tank‑mix compatibility to preserve the long‑term efficacy of high‑value SDHI and azole chemistries.

Pepper Anthracnose (Colletotrichum gloeosporioides) Preventive Control at Ultra‑Low Concentration

For preventive management of pepper anthracnose, Folpet provides complete inhibition of C. gloeosporioides spore germination at a concentration of 0.8 μg/mL in vitro, matching the potency of Captan and exceeding that of mancozeb by 25‑fold [2]. This high intrinsic activity on spore germination supports its use in early‑season protective spray programs. Field application rates should be calibrated based on local product labels (e.g., Folpan® 80WDG at 1.0–2.0 kg/ha). Procurement for vegetable disease management programs can leverage Folpet's potent spore germination inhibition as a key differentiator when selecting a multi‑site protectant partner.

Vineyard Downy Mildew (Plasmopara viticola) Protection in EU‑Compliant Programs

Folpet is a cornerstone protectant for downy mildew in European vineyards, with its EU regulatory approval confirmed through October 31, 2039 [3]. This long‑term authorization contrasts with the withdrawal of other multi‑site fungicides such as chlorothalonil (banned 2020) and mancozeb (not renewed 2021), ensuring continuity for integrated pest management (IPM) programs that rely on a multi‑site mode of action to delay resistance to single‑site downy mildew fungicides (e.g., mandipropamid, ametoctradin). Typical application rates range from 1.0–2.5 kg/ha depending on formulation and disease pressure [3]. Procurement for European viticulture should prioritize Folpet as a stable, long‑term multi‑site option.

Synergistic Co‑Formulation with Strobilurin or SDHI Fungicides for Enhanced Disease Control

Based on patented synergistic mixtures, Folpet can be co‑formulated or tank‑mixed with strobilurin fungicides (e.g., azoxystrobin) or SDHI fungicides (e.g., fluxapyroxad, bixafen) at weight ratios between 1:100 and 100:1 [4]. The claimed synergy allows for reduced application rates of the more expensive single‑site component while maintaining or improving overall disease control. Procurement for formulation development or field‑ready mixtures should consider Folpet's patent‑protected synergy as a value‑added differentiator for combination products targeting broad‑spectrum fungal control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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